sodium;4-propoxycarbonylphenolate
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Overview
Description
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of guest compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodextrins are synthesized from starch through the action of cyclodextrin glycosyltransferase (CGTase) enzymes. The process involves the enzymatic conversion of starch into cyclodextrins, which can be further purified through crystallization and other separation techniques.
Industrial Production Methods: In industrial settings, cyclodextrins are produced using large-scale fermentation processes. Starch is first liquefied and then subjected to enzymatic treatment with CGTase. The resulting cyclodextrins are separated and purified using techniques such as precipitation, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions can introduce different functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various cyclodextrin derivatives with modified functional groups, which can enhance their solubility, stability, and inclusion complex formation capabilities.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: They are used to enhance the solubility and stability of bioactive compounds, facilitating their delivery in biological systems.
Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability and stability of pharmaceuticals.
Industry: They are used in the food industry to encapsulate flavors and fragrances, in the cosmetic industry to stabilize active ingredients, and in environmental applications to remove pollutants.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
Comparison with Similar Compounds
Cyclodextrins are unique compared to other oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:
Amylose: A linear polysaccharide that does not form inclusion complexes.
Cellulose: A linear polysaccharide with beta-1,4 glycosidic bonds, which does not form inclusion complexes.
Inulin: A polysaccharide composed of fructose units, which does not form inclusion complexes.
Cyclodextrins’ ability to form inclusion complexes makes them unique and valuable in various scientific and industrial applications.
Properties
IUPAC Name |
sodium;4-propoxycarbonylphenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMINYBUNCWGER-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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